3-Iodoprop-2-yn-1-ol;phenylcarbamic acid
Description
Properties
CAS No. |
22618-38-8 |
|---|---|
Molecular Formula |
C10H10INO3 |
Molecular Weight |
319.10 g/mol |
IUPAC Name |
3-iodoprop-2-yn-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C3H3IO/c9-7(10)8-6-4-2-1-3-5-6;4-2-1-3-5/h1-5,8H,(H,9,10);5H,3H2 |
InChI Key |
OGKFFILLJOVHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)O.C(C#CI)O |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions
- Solvent: Typically, anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to maintain anhydrous conditions and facilitate the reaction.
- Temperature: The reaction is generally conducted at ambient temperature (20–25°C) or slightly below to control the rate and avoid side reactions.
- Catalysts/Additives: Sometimes, a base such as triethylamine (TEA) is added to scavenge any acidic byproducts and promote carbamate formation.
- Reaction Time: The reaction proceeds over several hours (typically 2–6 hours), monitored by thin-layer chromatography (TLC) or other analytical methods.
- Purification: The product is purified by column chromatography using silica gel and a gradient of hexane/ethyl acetate to separate unreacted starting materials and byproducts.
Industrial Scale Production
Industrial synthesis follows the same fundamental chemistry but is optimized for scale, yield, and cost-efficiency:
- Reactor Type: Batch reactors or continuous flow reactors equipped with automated temperature and stirring controls.
- Process Control: Use of in-line monitoring techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for real-time quality assurance.
- Yield Optimization: Reaction stoichiometry and solvent volumes are finely tuned to maximize conversion and minimize waste.
- Safety Measures: Due to the presence of iodine and isocyanate groups, strict control of reaction atmosphere (inert gas such as nitrogen or argon) and temperature is maintained to prevent hazardous side reactions.
Data Table: Preparation Summary
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | 3-Iodoprop-2-yn-1-ol, Phenyl isocyanate | Same, sourced in bulk |
| Solvent | Anhydrous DCM or THF | Anhydrous solvents, solvent recycling systems |
| Temperature | 20–25°C | Controlled, 15–30°C |
| Reaction Time | 2–6 hours | Optimized, often shorter due to process control |
| Catalyst/Additives | Triethylamine (optional) | Base scavengers, process-specific additives |
| Purification | Silica gel chromatography | Industrial chromatographic or crystallization |
| Yield | Moderate to high (70–90%) | High (85–95%) |
| Monitoring | TLC, NMR, IR | GC-MS, HPLC, in-line spectroscopic methods |
Analytical Techniques for Preparation Verification
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of the propargyl and phenylcarbamate moieties and verify the substitution pattern.
- Infrared (IR) Spectroscopy: Identification of characteristic carbamate N-H stretch (~3300 cm$$^{-1}$$) and carbonyl C=O stretch (~1700 cm$$^{-1}$$).
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and formula.
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.
- Elemental Analysis: Confirms iodine content and overall composition.
Summary and Perspectives from Varied Sources
- The primary and most documented preparation method involves the reaction of 3-iodoprop-2-yn-1-ol with phenyl isocyanate, a well-established carbamate formation route widely accepted in organic synthesis literature.
- Industrial adaptations focus on scale-up, process optimization, and safety, ensuring reproducibility and high purity.
- The compound is also recognized as a degradation product of wood preservatives such as 3-iodoprop-2-ynyl N-butylcarbamate, indicating its relevance in environmental and material sciences.
- Research emphasizes the compound's potential in medicinal chemistry due to its unique functional groups, which may impart antimicrobial properties.
Chemical Reactions Analysis
Types of Reactions
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also act as an enzyme inhibitor, blocking the activity of key enzymes involved in cellular processes .
Comparison with Similar Compounds
Structural Features
- 3-Iodoprop-2-yn-1-ol;phenylcarbamic Acid: Features an iodine atom on the propargyl chain and a phenylcarbamate group. The iodine atom enhances lipophilicity (logP) and may improve membrane permeability compared to non-halogenated analogs.
- Analogous Compounds :
- Dibasic Phenylcarbamic Acid Derivatives (1a–1p) : Include alkoxy-substituted phenylcarbamates with dual protonation centers, enhancing solubility and interaction with bacterial membranes .
- Phenylcarbamic Acid Esters (e.g., N-Phenylurethane) : Lack halogenation but retain the carbamate-aryl structure, prioritizing hydrogen bonding and π-π interactions .
- IPBC : Shares the iodopropargyl group but differs in the carbamate substituent (N-butyl vs. phenyl), affecting thermal stability and bioactivity .
Physicochemical Properties
*Estimated based on halogenated analogs.
Antimicrobial Activity
- 3-Iodoprop-2-yn-1-ol;phenylcarbamic Acid: Limited direct data, but iodinated propargyl derivatives (e.g., IPBC) exhibit broad antifungal and antibacterial activity. Likely disrupts microbial membranes via iodine-mediated oxidative damage .
- Dibasic Derivatives (1a–1p) :
- Non-Halogenated Carbamates: Lower activity (MICs >100 μM) due to reduced lipophilicity and membrane penetration .
Mechanism of Action
- Iodinated Derivatives : Disrupt cytoplasmic membranes via iodine’s electronegativity and propargyl chain insertion, causing ion leakage .
- Dibasic Derivatives : Target membrane integrity through dual protonation sites, enhancing electrostatic interactions with phospholipid headgroups .
Structure-Activity Relationship (SAR) Insights
- Lipophilicity : Optimal logP values (~2.8–3.5) correlate with enhanced antimicrobial activity. Iodine substitution increases logP, improving bioavailability .
- Electronic Properties : log ε₂ values between 4.24–4.27 maximize antimycobacterial activity, as seen in compounds 1e, 1f, and 1h .
- Substituent Effects :
Methodological Considerations
- Lipophilicity Assessment : HPLC-derived log k values and calculated logP using software like ACD/Labs .
- Activity Screening : Time-kill assays and WST-1 cell viability tests for antibacterial and antiproliferative effects .
- SAR Modeling : Principal Component Analysis (PCA) and QSPR models (MLR, ANN) to predict thermal and biological parameters .
Biological Activity
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid features a propyne unit with an iodine substituent and a phenylcarbamate group. Its molecular formula is C10H10INO2, and it has a CAS number of 22618-38-8. The presence of iodine is particularly significant as it contributes to the compound's reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds containing iodine often exhibit antimicrobial properties. Specifically, 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid may act as an effective antifungal agent. Studies on related iodopropynyl compounds, such as iodopropynyl butylcarbamate, have shown efficacy against a broad spectrum of fungal species, making them valuable in various applications, including preservatives in cosmetics and paints.
The biological activity of 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid is believed to involve the disruption of cellular processes in fungi, leading to cell death. This mechanism typically includes:
- Cell Membrane Disruption : Iodine-containing compounds can integrate into fungal cell membranes, altering their permeability.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal metabolism.
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals differences in structure and biological activity. The following table summarizes key characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Iodopropynyl Butyl Carbamate | Contains butyl instead of phenyl | Widely used as a preservative in paints and cosmetics |
| 3-Iodoprop-2-ynyl n-cyclohexylcarbamate | Has cyclohexyl group | Potentially different solubility and reactivity |
| 3-Iodoprop-2-ynyl n-propylcarbamate | Contains propyl group | Varies in biological activity compared to phenyl variant |
| 3-Iodoprop-2-enal | Contains an aldehyde functional group | Different reactivity due to carbonyl presence |
These analogs demonstrate how variations in structure can influence biological activity and applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-iodoprop-2-yn-1-ol to minimize hazardous byproducts?
- Methodological Answer : Use inert reaction conditions (e.g., nitrogen atmosphere) to reduce oxidative side reactions. Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to detect intermediates like propargyl alcohol derivatives. Adjust stoichiometry of iodine sources (e.g., KI/I₂) to suppress over-iodination. Purify via column chromatography with silica gel, using hexane/ethyl acetate gradients to separate unreacted starting materials .
Q. What analytical techniques are recommended for structural characterization of phenylcarbamic acid derivatives?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions on the phenyl ring and carbamate linkage. Infrared (IR) spectroscopy can validate the presence of N-H (stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. How should researchers handle stability challenges of 3-iodoprop-2-yn-1-ol during storage?
- Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photolytic degradation and iodine loss. Regularly test for decomposition via thin-layer chromatography (TLC) using iodine vapor staining to detect free iodine. Avoid prolonged exposure to moisture, as hydrolysis can yield propiolic acid derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 3-iodoprop-2-yn-1-ol in Sonogashira coupling reactions?
- Methodological Answer : The iodine atom acts as a leaving group, facilitating palladium-catalyzed cross-coupling with terminal alkynes. Use DFT calculations to model transition states and optimize catalytic systems (e.g., Pd(PPh₃)₄/CuI). Monitor reaction kinetics via in-situ Raman spectroscopy to track alkyne coordination and iodine displacement .
Q. How do indoor laboratory surfaces (e.g., glass, stainless steel) influence the adsorption of phenylcarbamic acid?
- Methodological Answer : Conduct surface adsorption experiments using quartz crystal microbalance (QCM) to quantify binding affinity. Compare results under varying humidity levels. Use X-ray photoelectron spectroscopy (XPS) to analyze surface interactions, focusing on carbamate oxygen and phenyl ring π-system interactions with metal oxides .
Q. What strategies resolve contradictions in reported toxicity data for phenylcarbamic acid derivatives?
- Methodological Answer : Re-evaluate purity of test compounds via HPLC-UV/Vis (≥98% purity threshold). Standardize in vitro assays (e.g., Ames test) using consistent cell lines (e.g., S. typhimurium TA100). Cross-validate results with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) to identify structural alerts for mutagenicity .
Q. How can computational modeling predict the regioselectivity of iodopropynol derivatives in click chemistry?
- Methodological Answer : Use molecular docking simulations (AutoDock Vina) to model interactions between 3-iodoprop-2-yn-1-ol and azide partners. Calculate Fukui indices to identify electrophilic hotspots. Validate predictions with experimental kinetic isotope effect (KIE) studies using deuterated analogs .
Q. What metabolomic pathways are implicated in the biodegradation of phenylcarbamic acid in microbial systems?
- Methodological Answer : Perform stable isotope probing (SIP) with ¹³C-labeled phenylcarbamic acid in soil microcosms. Analyze metabolites via LC-MS/MS to detect intermediates like 3-phenylpropanoic acid. Use genomic sequencing (metagenomics) to identify hydrolase enzymes responsible for carbamate bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
